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Compound of Interest

Compound Name:
4-Hydroxy-2-

(trifluoromethoxy)benzaldehyde

Cat. No.: B1593292 Get Quote

CAS Number: 1017083-37-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction
4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde that has garnered

interest in the field of medicinal chemistry. Its structure, which combines a reactive aldehyde

group, a phenolic hydroxyl group, and a trifluoromethoxy substituent, makes it a valuable

building block for the synthesis of complex organic molecules. The trifluoromethoxy group, in

particular, is of significant interest in drug design due to its ability to modulate the

physicochemical and pharmacokinetic properties of a molecule, such as lipophilicity, metabolic

stability, and binding affinity to biological targets.[1][2][3][4] This guide provides a

comprehensive overview of the synthesis, properties, and potential applications of 4-Hydroxy-
2-(trifluoromethoxy)benzaldehyde in drug discovery and development.

Physicochemical Properties
The unique combination of functional groups in 4-Hydroxy-2-
(trifluoromethoxy)benzaldehyde gives rise to a specific set of physicochemical properties

that are advantageous in medicinal chemistry. The trifluoromethoxy group is a strong electron-

withdrawing group, which can influence the reactivity of the aromatic ring and the aldehyde. It
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also significantly increases the lipophilicity of the molecule, a key factor in its ability to cross

cellular membranes.[1][3]

Property Value Source

CAS Number 1017083-37-2 Internal Data

Molecular Formula C₈H₅F₃O₃ Internal Data

Molecular Weight 206.12 g/mol Internal Data

Appearance Light brown to brown solid Internal Data

Boiling Point 260 °C Internal Data

Density 1.473 g/cm³ Internal Data

Flash Point 111 °C Internal Data

Synthesis of 4-Hydroxy-2-
(trifluoromethoxy)benzaldehyde
The synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde can be approached through

a multi-step process that involves the introduction of the trifluoromethoxy group onto a phenolic

precursor, followed by formylation of the aromatic ring. While a specific, published protocol for

this exact molecule is not readily available, a plausible synthetic route can be constructed

based on established methods for the trifluoromethoxylation of phenols and the formylation of

activated aromatic rings.

Representative Synthetic Protocol
This protocol is a representative example and may require optimization for specific laboratory

conditions.

Step 1: Trifluoromethoxylation of a Protected Phenol

The synthesis can commence with a suitably protected dihydroxybenzene to ensure

regioselectivity. For instance, starting with 1,3-dihydroxybenzene (resorcinol), one hydroxyl
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group can be selectively protected, for example, as a benzyl ether, leaving the other free for

trifluoromethoxylation.

Materials:

Selectively protected resorcinol derivative

Trifluoromethylating agent (e.g., trifluoromethyl triflate, Togni's reagent)

Suitable base (e.g., potassium carbonate)

Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

To a solution of the protected resorcinol in the anhydrous solvent, add the base and stir

under an inert atmosphere.

Slowly add the trifluoromethylating agent at a controlled temperature.

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Upon completion, quench the reaction with water and extract the product with an organic

solvent.

Purify the crude product by column chromatography.

Step 2: Deprotection

The protecting group on the second hydroxyl group is then removed. For a benzyl ether, this is

typically achieved by catalytic hydrogenation.

Materials:

Product from Step 1

Palladium on carbon (Pd/C) catalyst
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Hydrogen source (e.g., hydrogen gas, ammonium formate)

Solvent (e.g., ethanol, ethyl acetate)

Procedure:

Dissolve the protected compound in the solvent and add the Pd/C catalyst.

Subject the mixture to a hydrogen atmosphere or add the hydrogen source and heat as

required.

Monitor the reaction for the disappearance of the starting material.

Filter off the catalyst and concentrate the solvent to obtain the deprotected

trifluoromethoxyphenol.

Step 3: Formylation

The final step is the introduction of the aldehyde group. The Reimer-Tiemann or Vilsmeier-

Haack reactions are common methods for the formylation of phenols.

Materials:

Product from Step 2

Formylating agent (e.g., chloroform and sodium hydroxide for Reimer-Tiemann; DMF and

phosphoryl chloride for Vilsmeier-Haack)

Appropriate solvent system

Procedure (Vilsmeier-Haack):

Cool a mixture of DMF and phosphoryl chloride.

Slowly add the trifluoromethoxyphenol to the Vilsmeier reagent.

Heat the reaction mixture and monitor its progress.

Cool the reaction and carefully quench by pouring it onto ice, followed by neutralization.
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Extract the product and purify by recrystallization or column chromatography to yield 4-
Hydroxy-2-(trifluoromethoxy)benzaldehyde.

Synthetic Workflow

Protected Dihydroxybenzene

Step 1: Trifluoromethoxylation

Protected Trifluoromethoxyphenol

Trifluoromethylating Agent

Step 2: Deprotection

Trifluoromethoxyphenol

Catalytic Hydrogenation

Step 3: Formylation

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Formylating Agent
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Caption: A conceptual workflow for the synthesis of 4-Hydroxy-2-
(trifluoromethoxy)benzaldehyde.

Applications in Drug Discovery and Medicinal
Chemistry
The incorporation of a trifluoromethoxy group into a drug candidate can have profound effects

on its biological activity and pharmacokinetic profile.[1][2][3] While specific applications of 4-
Hydroxy-2-(trifluoromethoxy)benzaldehyde are not extensively documented in peer-

reviewed literature, its structural motifs suggest its utility as a scaffold in several therapeutic

areas.

The Role of the Trifluoromethoxy Group
The trifluoromethoxy group is often used as a bioisostere for other functional groups, such as a

methoxy or a chloro group. Its key contributions to the properties of a molecule include:

Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a drug's

ability to cross lipid bilayers, potentially improving oral bioavailability and brain penetration.[1]

[3]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the

trifluoromethoxy group resistant to metabolic degradation. This can increase the half-life of a

drug in the body.[1]

Modulation of pKa: The electron-withdrawing nature of the trifluoromethoxy group can lower

the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-target

interactions.

Conformational Effects: The steric bulk of the -OCF₃ group can influence the conformation of

a molecule, potentially locking it into a bioactive conformation.

Potential Therapeutic Applications
Given the known activities of other benzaldehyde derivatives and fluorinated compounds, 4-
Hydroxy-2-(trifluoromethoxy)benzaldehyde could serve as a starting point for the

development of inhibitors for various enzymes or as ligands for receptors. For instance,
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benzaldehyde derivatives have been explored as inhibitors of enzymes like aldehyde

dehydrogenase, which is implicated in cancer.[5]

Conceptual Signaling Pathway Inhibition
A hypothetical application of a derivative of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde
could be in the inhibition of a protein kinase signaling pathway, which is often dysregulated in

diseases like cancer. The benzaldehyde could be functionalized to create a molecule that binds

to the ATP-binding pocket of a kinase, with the trifluoromethoxy group contributing to favorable

binding interactions and improved cellular permeability.
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Caption: A conceptual diagram showing the potential inhibition of a kinase signaling pathway.

Conclusion
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4-Hydroxy-2-(trifluoromethoxy)benzaldehyde represents a promising, yet underexplored,

building block for medicinal chemistry. The strategic placement of the hydroxyl, aldehyde, and

trifluoromethoxy groups provides a versatile scaffold for the synthesis of novel bioactive

compounds. The well-documented benefits of the trifluoromethoxy group in enhancing the

drug-like properties of molecules suggest that derivatives of this compound could have

significant potential in the development of new therapeutics. Further research into the synthesis

and biological evaluation of compounds derived from 4-Hydroxy-2-
(trifluoromethoxy)benzaldehyde is warranted to fully realize its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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